(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15963896
InChI: InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m0/s1
SMILES:
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15963896

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one -

Specification

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name (2S)-2-phenyl-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m0/s1
Standard InChI Key PUCZUBFZQVSURB-AWEZNQCLSA-N
Isomeric SMILES C1[C@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Canonical SMILES C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 113567-28-5) possesses the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . The compound’s structure includes a quinolin-4-one backbone with a phenyl substituent at the C2 position and a partially hydrogenated ring system (Figure 1). Key structural parameters include:

PropertyValue
Molecular FormulaC₁₅H₁₃NO
Exact Mass223.100 Da
LogP (Partition Coefficient)3.56
Topological Polar Surface Area29.1 Ų

The (S)-enantiomer’s stereochemistry is critical for its interactions with chiral biological targets. X-ray crystallography of analogous dihydroquinolinones reveals dihedral angles between aromatic rings ranging from 57.84° to 86.83°, depending on substituents . Hydrogen bonding and π-π stacking interactions stabilize the crystal lattice, as observed in related compounds .

Synthesis and Stereochemical Control

Challenges and Optimizations

Early methods suffered from low yields (≤50%) and harsh reaction conditions . Modern approaches utilize mild catalysts (e.g., triethylamine/DMF mixtures) and microwave-assisted reactions to improve efficiency . For instance, heating 4-hydroxy-2(1H)-quinolones with triethylamine in DMF at 70–80°C yields bis-quinolones in 70–87% yields, though this method targets dimeric products .

Structural Elucidation and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR: Protons on the dihydro ring appear as multiplet signals between δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm .

  • ¹³C NMR: The carbonyl carbon (C4) is observed near δ 190 ppm, with aromatic carbons spanning δ 110–150 ppm .

  • IR Spectroscopy: A strong absorption band at ~1650 cm⁻¹ confirms the C=O stretch .

X-ray Crystallography

While no crystallographic data for (S)-2-phenyl-2,3-dihydroquinolin-4(1H)-one is available, studies on analogous compounds reveal:

  • Anti-conformation: Stabilized by intramolecular hydrogen bonds (N–H⋯O=C) .

  • Dihedral Angles: The phenyl ring and quinolinone plane form angles >50°, reducing steric strain .

Physicochemical Properties and Stability

The compound’s LogP of 3.56 indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Key stability considerations include:

  • Photodegradation: Quinolinones are prone to UV-induced decomposition, necessitating storage in amber vials.

  • Thermal Stability: Decomposition occurs above 250°C, though exact melting points are unreported .

Applications in Drug Discovery

Medicinal Chemistry

  • Lead Optimization: The phenyl group at C2 allows modular derivatization for structure-activity relationship (SAR) studies .

  • Chiral Scaffolds: The (S)-enantiomer serves as a template for designing selective inhibitors of enzymes like HIV-1 protease .

Industrial Availability

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is cataloged by suppliers (e.g., BLD Pharm) as a research chemical, though it is frequently out of stock due to high demand .

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